N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide is an organic compound that belongs to the class of amides. It features a bromophenyl group, a nitro group, and a dioxoisoindole moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the isoindole ring.
Bromination: Introduction of the bromine atom to the phenyl ring.
Amidation: Formation of the amide bond between the bromophenyl and the nitro-dioxoisoindole moieties.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro and bromophenyl groups could play a role in binding to the target molecules, while the dioxoisoindole moiety might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
N-(4-fluorophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the nitro and dioxoisoindole groups also contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c18-10-4-6-11(7-5-10)19-14(22)8-9-20-16(23)12-2-1-3-13(21(25)26)15(12)17(20)24/h1-7H,8-9H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHNTCYHRFLQAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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